(Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate
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Overview
Description
(Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate is a complex organic compound featuring a dihydrothiophene core
Preparation Methods
The synthesis of (Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate typically involves organocatalytic asymmetric annulation reactions. One common method is the [3 + 2] annulation of 1,4-dithiane-2,5-diol with azlactones, utilizing squaramide as the catalyst . This reaction proceeds under mild conditions and provides access to enantioenriched substituted dihydrothiophen-2(3H)-one derivatives with excellent yields and good enantioselectivities .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Scientific Research Applications
(Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug design and development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the benzamido group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other dihydrothiophene derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT). Compared to DTT, (Z)-methyl 5-((Z)-4-benzamido-3-(hydroxyimino)dihydrothiophen-2(3H)-ylidene)pentanoate has unique structural features, such as the presence of a hydroxyimino group and a benzamido group, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl (5Z)-5-[(3Z)-4-benzamido-3-hydroxyiminothiolan-2-ylidene]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-15(20)10-6-5-9-14-16(19-22)13(11-24-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,22H,5-6,10-11H2,1H3,(H,18,21)/b14-9-,19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTIGQMRSNRISD-MXOJYHIHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=C1C(=NO)C(CS1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\1/C(=N\O)/C(CS1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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